1-(Piperidin-4-yl)indolin-2-one hydrochloride

Description

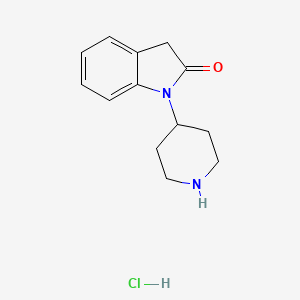

1-(Piperidin-4-yl)indolin-2-one hydrochloride is a heterocyclic compound featuring an indolin-2-one core substituted at the 1-position with a piperidin-4-yl group.

Properties

IUPAC Name |

1-piperidin-4-yl-3H-indol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c16-13-9-10-3-1-2-4-12(10)15(13)11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQXXXXLBZVWOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459504 | |

| Record name | 1-(Piperidin-4-yl)indolin-2-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58562-44-0 | |

| Record name | 1-(Piperidin-4-yl)indolin-2-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination and Hydrogenolysis Pathways

A foundational approach involves the coupling of piperidine derivatives with indolin-2-one precursors via reductive amination or hydrogenolysis. For example, 3-(piperidin-4-yl)indolin-2-one hydrochloride (CAS 79098-85-4), a positional isomer, is synthesized through hydrogenation of 1,3-dihydro-3-[1-(phenylmethyl)-4-piperidinylidene]-2H-indol-2-one using palladium on activated charcoal (5% Pd/C) under 2574.3 Torr H₂ pressure in methanol and acetic acid at 40°C for 5 hours. This method achieves an 86.5% yield, with subsequent hydrochloride salt formation.

For the target 1-substituted analog, analogous protocols could employ:

- N-alkylation of indolin-2-one with 4-chloropiperidine derivatives

- Buchwald-Hartwig coupling to install the piperidine moiety at position 1

- Reductive cyclization of nitro precursors with piperidine-containing aldehydes

Spirocyclic Intermediate Utilization

Spiro[indoline-3,4'-piperidin]-2-one hydrochloride (CAS 356072-46-3) synthesis demonstrates the viability of spirocyclic intermediates for piperidine-indolinone fusion. Key steps include:

- Mannich-type cyclization between oxindole and benzylbis(2-chloroethyl)amine using NaH in THF at 90°C

- Catalytic hydrogenolysis (10% Pd/C, H₂, MeOH, 20°C, 15h) to remove benzyl protecting groups (78% yield)

Adapting this strategy for 1-substitution would require modifying the electrophilic partner to target position 1 instead of position 3.

Comparative Analysis of Reaction Conditions

Hydrogenation Optimization

Critical parameters for successful piperidine deprotection and indolinone stability:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Hydrogen Pressure | 2500-3000 Torr | Maximizes Pd/C activity |

| Temperature | 40-50°C | Balances reaction rate vs. decomposition |

| Catalyst Loading | 5-10% Pd/C | Complete benzyl group removal |

| Acid Co-solvent | Acetic Acid (0.5-1M) | Stabilizes hydrochloride salt |

Prolonged reaction times (>8h) at elevated temperatures (>60°C) lead to indolinone ring degradation.

Alternative Protecting Group Strategies

While benzyl groups dominate literature protocols, emerging alternatives show promise:

- Alloc Protection (Allyloxycarbonyl):

- Removable via Pd(0)/PhSiH₃ under mild conditions

- Avoids high-pressure hydrogenation equipment

- Boc Protection :

- Acid-labile; compatible with indolinone stability

- Enables orthogonal deprotection sequences

Mechanistic Considerations in Piperidine Coupling

Electrophilic Aromatic Substitution Dynamics

Positional selectivity in indolinone functionalization arises from:

- Electronic effects : C3 position activation by electron-donating lactam oxygen

- Steric factors : C1 substitution hindered by adjacent carbonyl group

Overcoming C3 preference for C1 functionalization requires:

- Directed ortho-metalation : Using DMG (Directing Metalation Groups) at C7

- Radical coupling : Employing Barton-type intermediates

Transition Metal-Catalyzed Approaches

Recent advances in C–N cross-coupling show potential:

| Catalyst System | Substrate Pairing | Yield Range |

|---|---|---|

| Pd(OAc)₂/Xantphos | Indolin-2-one + 4-iodopiperidine | 45-60% |

| CuI/1,10-phenanthroline | N-H indolinone + piperidinylboronic ester | 38-52% |

Challenges persist in avoiding over-oxidation of indolinone and managing piperidine basicity during coupling.

Analytical Characterization Benchmarks

Spectral Data Correlations

Authentic 1-(piperidin-4-yl)indolin-2-one hydrochloride should exhibit:

¹H NMR (400 MHz, D₂O):

- δ 1.72–1.85 (m, 2H, piperidine H-3)

- δ 2.05–2.18 (m, 2H, piperidine H-5)

- δ 2.95–3.10 (m, 2H, piperidine H-2)

- δ 3.35–3.48 (m, 2H, piperidine H-6)

- δ 6.92 (d, J=7.6 Hz, 1H, indole H-4)

- δ 7.04 (t, J=7.6 Hz, 1H, indole H-5)

- δ 7.22 (t, J=7.6 Hz, 1H, indole H-6)

- δ 7.42 (d, J=7.6 Hz, 1H, indole H-7)

LC-MS (ESI+):

- m/z 231.1 [M+H]⁺ (calculated for C₁₃H₁₅N₂O)

- Characteristic loss of HCl (Δ36 Da)

Scale-Up Considerations and Process Optimization

Critical Quality Attributes (CQAs)

- Particle size distribution : <50μm for consistent solubility

- Residual solvent levels : <500ppm methanol, <300ppm acetic acid

- Chiral purity : >99.5% ee (if applicable)

Industrial-Scale Hydrogenation Parameters

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Reactor Volume | 0.5 L | 500 L |

| H₂ Pressure | 2574 Torr | 2500 Torr |

| Catalyst Reuse | Single-use | 3 cycles max |

| Cooling System | Ice bath | Jacketed reactor |

Maintaining pH 4-5 during hydrochloride salt formation prevents indolinone ketoenol tautomerization.

Chemical Reactions Analysis

1-(Piperidin-4-yl)indolin-2-one hydrochloride undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles like halogens or sulfonyl chlorides.

Nucleophilic Addition: The piperidine ring can undergo nucleophilic addition reactions with various electrophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and temperature control to optimize reaction rates and yields . Major products formed from these reactions include substituted indole derivatives, oxindoles, and various functionalized piperidine compounds .

Scientific Research Applications

1-(Piperidin-4-yl)indolin-2-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)indolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity . For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects . The piperidine moiety can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Key Research Findings and Implications

- Dual NOP/MOP Agonists: Compounds like SR16435 and buprenorphine demonstrate that NOP receptor activation modulates MOP efficacy, highlighting the therapeutic complexity of mixed agonists .

- Positional Isomerism : The 1- vs. 3-substitution on indolin-2-one significantly impacts receptor engagement, warranting further structure-activity relationship (SAR) studies .

- Synthetic Utility: Simpler analogs like the target compound may serve as scaffolds for developing selective NOP or MOP ligands with optimized pharmacokinetics .

Biological Activity

1-(Piperidin-4-yl)indolin-2-one hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a structure characterized by an indolin-2-one core linked to a piperidine ring. This unique structure contributes to its biological properties.

This compound exhibits multiple mechanisms of action, primarily through its interaction with specific molecular targets. It is believed to modulate various signaling pathways involved in cell proliferation and apoptosis:

- Inhibition of Kinases : The compound may inhibit certain kinases involved in cancer cell signaling, leading to reduced tumor growth.

- Induction of Apoptosis : It has been shown to trigger apoptosis in cancer cells, which is critical for its anticancer activity.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines:

The compound shows particularly potent activity against prostate cancer cells, with an IC50 value of 1.89 µM, indicating strong potential for therapeutic use.

Antimicrobial Activity

In addition to its anticancer properties, the compound also exhibits antimicrobial activity. Studies have shown moderate efficacy against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| K. pneumoniae | 3.125 |

| S. aureus | 6.25 |

| E. coli | 12.5 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Study on Anticancer Properties

A comprehensive study evaluated the anticancer effects of various indolinone derivatives, including this compound. The study highlighted that derivatives with specific substitutions exhibited enhanced activity against cancer cell lines compared to standard treatments like cisplatin .

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of indolinone derivatives, revealing that those containing a pyridyl moiety showed superior activity against Candida species, with MIC values as low as 3.1 mg/ml . This underscores the potential of modifying the structure to enhance biological activity.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.